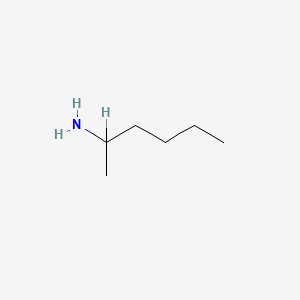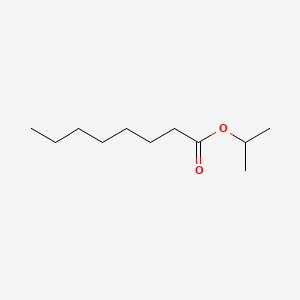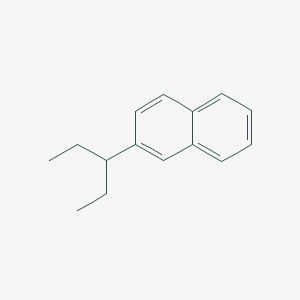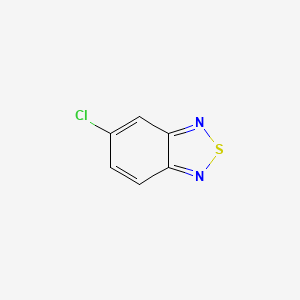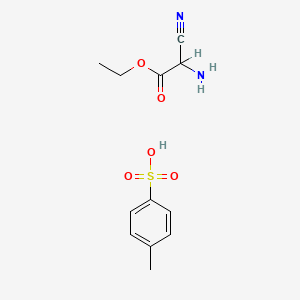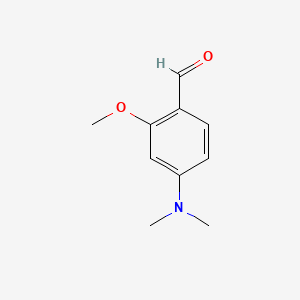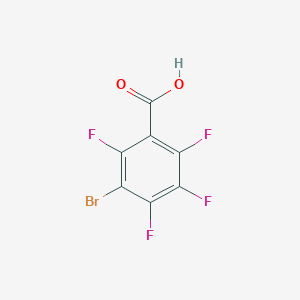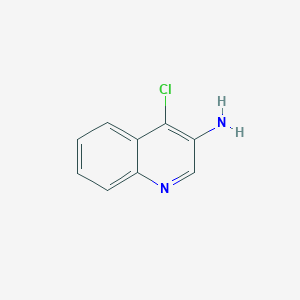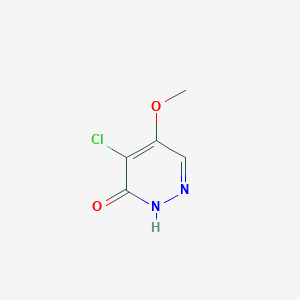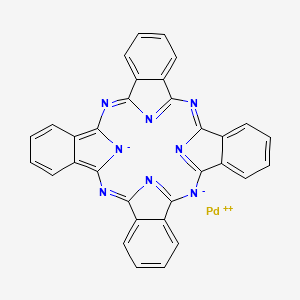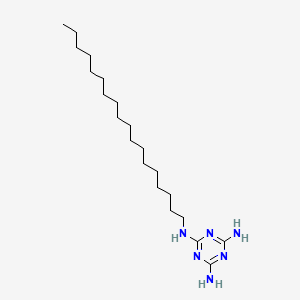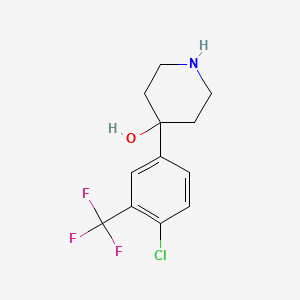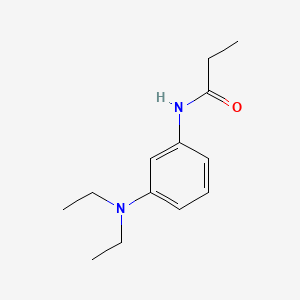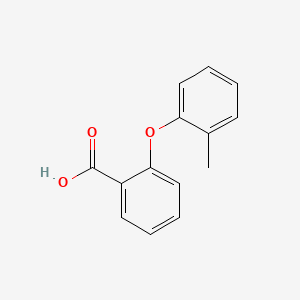
2-(2-甲基苯氧基)苯甲酸
描述
2-(2-Methylphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.25 .
Molecular Structure Analysis
The InChI code for 2-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-(2-Methylphenoxy)benzoic acid is a white crystalline solid . It has a melting point range of 133-139°C . The compound’s InChI key is JMFDKESIMZREMY-UHFFFAOYSA-N .科学研究应用
Application in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Summary : Phenol derivatives, such as 2-(2-Methylphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They can be used to prepare complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .
- Methods : The synthesis methods involve functionalizing and transforming functional groups around the aromatic ring . Recent innovative synthetic methods have been developed for the preparation of m-aryloxy phenols .
- Results : These compounds have potential biological activities and are important in various industries, including plastics, adhesives, and coatings . They also have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Application in the Production of Plastics, Adhesives, and Coatings
- Field : Industrial Chemistry
- Summary : m-Aryloxy phenols, which can be synthesized from 2-(2-Methylphenoxy)benzoic acid, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
- Methods : The compounds are incorporated into the materials during their production process .
- Results : The addition of m-aryloxy phenols enhances the properties of these materials, making them more resistant to heat and flame .
Application in Chemical Synthesis
- Field : Industrial Chemistry
- Summary : “2-(2-Methylphenoxy)benzoic acid” may be used in chemical synthesis . The specific products or reactions it is used in are not specified in the source .
- Methods : The methods of application would depend on the specific synthesis process .
- Results : The outcomes would vary based on the specific synthesis process .
Potential Application in Agriculture
- Field : Agriculture
- Summary : Benzoic acid and its derivatives, potentially including “2-(2-Methylphenoxy)benzoic acid”, have been studied for their impact on the metabolome of flue-cured tobacco and rhizosphere microbial communities . This could have implications for overcoming obstacles in continuous cropping .
- Methods : The study likely involved applying the compounds to the soil and plants, and then analyzing the resulting changes in the plant and soil microbiome .
- Results : The specific results are not provided in the source, but the study could provide insights into how these compounds affect plant growth and soil health .
Application in Chemical Synthesis
- Field : Industrial Chemistry
- Summary : “2-(2-Methylphenoxy)benzoic acid” may be used in chemical synthesis . The specific products or reactions it is used in are not specified in the source .
- Methods : The methods of application would depend on the specific synthesis process .
- Results : The outcomes would vary based on the specific synthesis process .
Potential Application in the Synthesis of Derivatives
- Field : Organic Chemistry
- Summary : “2-(2-Methylphenoxy)benzoic acid” could potentially be used in the synthesis of its derivatives, such as "2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid" . These derivatives could have different properties and applications .
- Methods : The synthesis would involve introducing an acetyl group and an amino group to the benzoic acid moiety .
- Results : The specific results would depend on the properties and applications of the synthesized derivative .
属性
IUPAC Name |
2-(2-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFDKESIMZREMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283375 | |
| Record name | 2-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)benzoic acid | |
CAS RN |
6325-68-4 | |
| Record name | 6325-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methylphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

